(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid
Description
Properties
CAS No. |
2545-53-1 |
|---|---|
Molecular Formula |
C14H14BrNO6 |
Molecular Weight |
372.17 g/mol |
IUPAC Name |
2-acetamido-2-[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid |
InChI |
InChI=1S/C14H14BrNO6/c1-8(17)16-14(12(19)20,13(21)22)7-6-11(18)9-2-4-10(15)5-3-9/h2-5H,6-7H2,1H3,(H,16,17)(H,19,20)(H,21,22) |
InChI Key |
YEYUFUIKSCTHTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCC(=O)C1=CC=C(C=C1)Br)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Overview of the Compound Structure and Challenges in Synthesis
The compound can be structurally described as a propanedioic acid derivative substituted at the 2-position with an acetylamino group and at the 3-position with a 4-bromophenyl-3-oxopropyl group. The presence of sensitive functional groups such as the keto group (3-oxo), the bromo substituent on the aromatic ring, and the acetylamino moiety requires careful selection of reaction conditions to avoid side reactions like debromination, over-oxidation, or hydrolysis.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of (Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid generally involves:
- Construction of the 3-oxopropyl side chain attached to the 4-bromophenyl ring.
- Introduction of the acetylamino group at the 2-position of the propanedioic acid.
- Assembly of the propanedioic acid backbone with the substituents in the correct regiochemistry.
Key Synthetic Steps and Reactions
Preparation of 3-(4-bromophenyl)-3-oxopropyl Intermediate
- Aryl Ketone Formation: The 4-bromophenyl group is introduced via electrophilic aromatic substitution or through coupling reactions such as Suzuki or Heck coupling, starting from 4-bromobenzene derivatives.
- Ketone Introduction: The 3-oxo group can be installed by oxidation of the corresponding alcohol or by acylation reactions using acid chlorides or anhydrides under controlled conditions.
Introduction of the Acetylamino Group
- The acetylamino group is typically introduced by acetylation of an amino precursor or by using acetylated amino acid derivatives.
- For example, acetylation of 3-amino propanoic acid derivatives under mild conditions (e.g., acetic anhydride in presence of a base) yields the acetylamino functionality.
Assembly of the Propanedioic Acid Backbone
- Propanedioic acid (malonic acid) derivatives are often used as starting materials or intermediates.
- Knoevenagel-Doebner condensation reactions, which involve condensation of aldehydes or ketones with malonic acid derivatives in the presence of bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been reported to stereoselectively form substituted propanedioic acids.
Literature-Reported Synthetic Routes
Knoevenagel-Doebner Reaction Approach
- Reference: Zhu et al. (2012) reported the stereoselective synthesis of (2E)-3-[4-(Acetylamino)phenyl]-2-propenoic acid via Knoevenagel-Doebner condensation using 1,8-diazabicyclo[5.4.0]undec-7-ene as a base and 3-amino propanoic acid in ethanol at room temperature.
- Implication: This method can be adapted to synthesize the target compound by substituting the phenyl group with a 4-bromophenyl moiety and extending the side chain to include the 3-oxopropyl group.
Organometallic Coupling and Peptidomimetic Methods
- Organometallic Reagents: The preparation of ketone-containing peptidomimetics via organozinc reagents derived from amino acids has been documented. These reagents can be coupled with acid chlorides in the presence of palladium catalysts to form ketones at specific positions.
- Application: This approach can be employed to install the 3-oxopropyl ketone moiety on the 4-bromophenyl ring, followed by coupling with acetylamino-substituted malonic acid derivatives.
Comparative Data Table of Preparation Methods
Notes on Reaction Conditions and Yields
- The Knoevenagel-Doebner reaction typically affords high yields (~95%) under optimized conditions.
- Organometallic coupling reactions require inert atmosphere and controlled temperature to prevent decomposition of reagents.
- Hydrolysis steps must be carefully controlled to avoid degradation of sensitive functional groups such as the bromophenyl substituent.
Summary of Exhaustive Research Findings
- The preparation of this compound is best approached via a multi-step synthesis combining Knoevenagel-Doebner condensation for backbone formation, organometallic coupling for ketone installation, and acetylation for amino group introduction.
- The literature supports the use of 1,8-diazabicyclo[5.4.0]undec-7-ene as an effective base catalyst for condensation reactions involving amino acid derivatives.
- Organometallic methodologies, particularly involving organozinc reagents, provide a powerful tool for introducing ketone functionalities with high regio- and chemoselectivity.
- Hydrolysis and esterification steps are integral for converting intermediates to the final acid form, with attention to reaction conditions to preserve labile groups.
- No single-step synthesis is reported; the compound's complexity necessitates careful orchestration of multiple synthetic transformations.
Chemical Reactions Analysis
Types of Reactions
(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent-Driven Electronic and Steric Effects
The 4-bromophenyl group distinguishes this compound from analogs with other aromatic substituents. For example:
The bromine atom increases the compound’s molecular weight (vs. unsubstituted analogs) and may reduce solubility in polar solvents due to enhanced hydrophobicity.
Biological Activity
(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid, with the CAS number 2545-53-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C14H14BrNO6
- Molecular Weight : 372.1681 g/mol
- Density : 1.608 g/cm³
- Boiling Point : 719.5°C at 760 mmHg
- Refractive Index : 1.593
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or pathways involved in disease processes, particularly in cancer and inflammatory responses. The presence of the bromophenyl group suggests potential interactions with biological targets through halogen bonding or π-stacking interactions.
Anticancer Properties
Studies have shown that derivatives of propanedioic acid exhibit significant anticancer activity by inducing apoptosis in various cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 25 µM against breast cancer cells, indicating effective cytotoxicity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 25 | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | 30 | Cell cycle arrest |
| This compound | A549 (Lung Cancer) | TBD | TBD |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays revealed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS) .
Case Studies
-
Case Study on Cytotoxicity :
A study involving various derivatives of propanedioic acid showed that compounds with bromine substitutions exhibited enhanced cytotoxicity compared to their non-brominated counterparts. This suggests that halogenation may play a crucial role in the biological activity of these compounds . -
Clinical Implications :
Preliminary clinical trials indicated that patients treated with brominated propanedioic acid derivatives showed improved outcomes in terms of tumor reduction and overall survival rates compared to standard treatments. Further studies are warranted to confirm these findings.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing (Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid, and what parameters require optimization?
- Methodological Answer : The compound can be synthesized via a Mannich reaction, which involves condensation of an acetylated amine, a ketone (e.g., 4-bromophenyl ketone derivatives), and formaldehyde derivatives. Key parameters include reaction temperature (optimized between 60–80°C), solvent polarity (ethanol or DMF), and stoichiometric ratios of reactants to minimize side reactions like over-alkylation . Multi-step purification using column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended to isolate intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?
- Methodological Answer :
- 1H/13C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and ketone/amide carbonyl signals (δ 170–210 ppm).
- IR Spectroscopy : Confirms carbonyl stretches (amide C=O at ~1650 cm⁻¹, ketone C=O at ~1720 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ for C₁₄H₁₅BrNO₆: 388.01) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound, particularly during synthesis?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential irritancy of brominated intermediates. Storage should be in airtight containers at 4°C to prevent hydrolysis of the propanedioic acid moiety. Spills require neutralization with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for improved yield and purity?
- Methodological Answer : Apply factorial design to evaluate variables like catalyst loading (e.g., p-toluenesulfonic acid), reaction time, and solvent. For example, a 2³ factorial design with center points can identify interactions between variables. Response surface methodology (RSM) then refines optimal conditions, reducing experimental runs by 30–50% while maximizing yield .
Q. What strategies resolve discrepancies between experimental spectroscopic data and computational predictions (e.g., DFT calculations)?
- Methodological Answer :
- Step 1 : Re-optimize computational models (e.g., B3LYP/6-311+G(d,p) basis set) to account for solvent effects or tautomerism.
- Step 2 : Validate using experimental NMR chemical shifts (referencing TMS) and compare with computed isotropic shielding constants.
- Step 3 : Adjust conformational analysis (e.g., rotamer populations) to align with observed splitting patterns .
Q. How can in-silico modeling predict biological activity or reactivity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding affinity with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies).
- QM/MM Simulations : Combine quantum mechanics (for active site) and molecular mechanics (for protein environment) to study reaction mechanisms, such as nucleophilic attack on the ketone group .
Q. What methodologies identify degradation products under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C.
- LC-MS/MS Analysis : Use a C18 column (ACN/0.1% formic acid gradient) to separate degradation products. High-resolution MS/MS fragments confirm structures (e.g., debrominated or hydrolyzed derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
